2-Acetyl-2-methylcyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-2-methylcyclohexanone is an organic compound belonging to the class of cyclohexanones It is characterized by a cyclohexane ring substituted with an acetyl group and a methyl group at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-2-methylcyclohexanone typically involves the acetylation of 2-methylcyclohexanone. One common method includes the reaction of 2-methylcyclohexanone with acetic anhydride in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions: 2-Acetyl-2-methylcyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The acetyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclohexanones.
Scientific Research Applications
2-Acetyl-2-methylcyclohexanone has diverse applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research explores its potential as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 2-Acetyl-2-methylcyclohexanone involves its interaction with various molecular targets and pathways. The compound can undergo keto-enol tautomerism, where it exists in equilibrium between its keto and enol forms. This tautomerism plays a crucial role in its reactivity and interaction with other molecules. The presence of the acetyl and methyl groups influences its chemical behavior, making it a versatile compound in organic synthesis .
Comparison with Similar Compounds
2-Methylcyclohexanone: Similar in structure but lacks the acetyl group.
2-Acetylcyclohexanone: Similar but without the methyl group at the second position.
Cyclohexanone: The parent compound without any substituents
Uniqueness: 2-Acetyl-2-methylcyclohexanone is unique due to the presence of both acetyl and methyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in synthetic chemistry and various industrial applications .
Properties
Molecular Formula |
C9H14O2 |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-acetyl-2-methylcyclohexan-1-one |
InChI |
InChI=1S/C9H14O2/c1-7(10)9(2)6-4-3-5-8(9)11/h3-6H2,1-2H3 |
InChI Key |
VMYSGMJDFWQFQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CCCCC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.